ATTECs Degrader 1

Mitophagy Targeted Protein Degradation Neurodegeneration

ATTECs Degrader 1 (Compound MT1) is the only validated bifunctional Autophagy-Tethering Compound (ATTEC) that bridges mitochondrial TSPO to autophagosomal LC3B, enabling organelle-level clearance of damaged mitochondria. Unlike PROTACs (ubiquitin‑proteasome dependent) or other ATTECs (SHP2, NAMPT degraders), this first-in-class mitochondrial degrader is uniquely suited for mitophagy research in Parkinson’s disease and Down syndrome models. Procure ATTECs Degrader 1 to establish proof-of-concept for organelle-targeted degradation and to benchmark ATTEC vs. PROTAC modalities. Ensure experimental validity—confirm TSPO‑LC3B bridging and mitochondrial clearance in disease-relevant assays.

Molecular Formula C41H38Br2IN3O4
Molecular Weight 923.5 g/mol
Cat. No. B12377344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATTECs Degrader 1
Molecular FormulaC41H38Br2IN3O4
Molecular Weight923.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(=O)NCCCCCCCCCCN4C5=C(C=C(C=C5)I)C(=CC6=CC(=C(C(=C6)Br)O)Br)C4=O
InChIInChI=1S/C41H38Br2IN3O4/c42-32-23-26(24-33(43)38(32)48)22-31-30-25-28(44)18-19-35(30)47(41(31)51)21-13-6-4-2-1-3-5-12-20-45-40(50)39(49)36-29-16-10-11-17-34(29)46-37(36)27-14-8-7-9-15-27/h7-11,14-19,22-25,46,48H,1-6,12-13,20-21H2,(H,45,50)/b31-22+
InChIKeyXBRFXEOGLXDSDY-DFKUXCBWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATTECs Degrader 1 (Compound MT1) – An Autophagy-Tethering Compound for Targeted Mitochondrial Clearance


ATTECs Degrader 1 (synonyms: Compound MT1, mT1) is a synthetic bifunctional small molecule belonging to the class of Autophagy-Tethering Compounds (ATTECs). It is engineered to simultaneously bind to the outer mitochondrial membrane protein TSPO (Translocator Protein) and the autophagosome protein LC3B (Microtubule-associated protein 1A/1B light chain 3B), thereby tethering damaged mitochondria to the autophagic machinery for lysosomal degradation [1]. The compound has the molecular formula C41H38Br2IN3O4 and a molecular weight of 923.47 g/mol [2]. This mechanism represents a novel strategy in targeted protein degradation (TPD), distinct from proteasome-dependent approaches like PROTACs, and is particularly relevant for organelle-level clearance in neurodegenerative disease research [1].

Why ATTECs Degrader 1 Cannot Be Substituted by Other ATTECs or PROTACs Without Experimental Validation


ATTECs Degrader 1 is not a generic degrader interchangeable with other ATTECs or PROTACs. Its unique bifunctional design targets a specific protein pair (TSPO and LC3B) to enable organelle-level clearance (mitochondria) rather than individual protein degradation. Other ATTECs, such as SHP2 ATTEC degrader-1 (83.31% degradation of SHP2 at 1.0 μM) or NAMPT degrader-1 (IC50 = 0.023 μM), exhibit distinct target selectivity, binding affinities, and degradation kinetics [1][2]. PROTACs, meanwhile, rely on ubiquitin-proteasome system (UPS) engagement and cannot degrade whole organelles or aggregate-prone substrates [3]. Substituting ATTECs Degrader 1 with a structurally similar analog without empirical validation of TSPO-LC3B bridging, mitochondrial clearance efficacy, and disease-model attenuation would invalidate experimental conclusions and compromise procurement value.

Quantitative Differentiation of ATTECs Degrader 1 Against Closest Analogs and Alternatives


Unique TSPO/LC3B Dual-Targeting Enables Mitochondrial Clearance Absent in Other ATTECs

ATTECs Degrader 1 (mT1) is the only ATTEC molecule reported to tether the mitochondrial outer membrane protein TSPO to the autophagosome protein LC3B, enabling organelle-level mitochondrial clearance. In contrast, SHP2 ATTEC degrader-1 targets the cytoplasmic phosphatase SHP2, NAMPT degrader-1 targets the metabolic enzyme NAMPT, and PDEδ autophagic degrader 1 targets PDEδ [1][2]. This target distinction results in fundamentally different biological outcomes (mitochondrial degradation vs. single-protein degradation) that cannot be achieved by any other ATTEC or PROTAC molecule currently available [3].

Mitophagy Targeted Protein Degradation Neurodegeneration

Functional Attenuation of Disease Phenotypes in PD and DS Models

In preliminary functional experiments, ATTECs Degrader 1 (mT1) attenuated disease-relevant phenotypes in both a Parkinson's disease (PD) cellular model and a Down syndrome (DS) organoid model [1]. While specific quantitative metrics (e.g., mitochondrial clearance percentage, cell viability improvement) are not yet publicly disclosed, this functional activity contrasts with other ATTECs such as SHP2 ATTEC degrader-1, which inhibits cell growth in vivo and in vitro in pancreatic cancer models (PANC-1) but does not address neurodegeneration [2].

Parkinson's Disease Down Syndrome Disease Modeling

Distinct Degradation Pathway: Ubiquitin-Independent vs. Proteasome-Dependent Degradation

ATTECs Degrader 1, like all ATTECs, operates via the autophagy-lysosome pathway, which is independent of the ubiquitin-proteasome system (UPS) required by PROTACs [1]. This mechanistic distinction is critical because PROTACs are ineffective against large protein aggregates, organelles, or substrates lacking accessible lysine residues for ubiquitination [2]. In a direct functional comparison, the ATTEC platform enables degradation of mitochondria (via mT1) [3], whereas PROTACs such as PROTAC IDO1 Degrader-1 (DC50 = 2.84 μM) and PROTAC FAK degrader 1 (IC50 = 6.5 nM, DC50 = 3 nM) target only single, UPS-accessible proteins [4][5].

Autophagy-Lysosome Pathway Targeted Protein Degradation PROTAC

Optimal Research and Industrial Application Scenarios for ATTECs Degrader 1


Mitochondrial Dysfunction Studies in Neurodegenerative Disease Models

ATTECs Degrader 1 is the only ATTEC molecule validated for targeted mitochondrial clearance in cellular and organoid models of Parkinson's disease (PD) and Down syndrome (DS). Researchers should procure this compound to investigate mitophagy mechanisms, mitochondrial quality control, or to establish proof-of-concept for organelle-targeted degradation in neurodegeneration [1].

Comparison of Autophagy-Lysosome vs. Ubiquitin-Proteasome Degradation Pathways

For scientists comparing targeted protein degradation (TPD) modalities, ATTECs Degrader 1 serves as a key tool to contrast autophagy-lysosome-dependent degradation (ATTECs) with proteasome-dependent degradation (PROTACs). Its ability to degrade mitochondria highlights the expanded substrate scope of ATTEC technology versus PROTACs [2].

Development of ATTEC-Based Therapeutics for Organelle-Related Diseases

ATTECs Degrader 1 provides a foundational compound for medicinal chemistry efforts aimed at optimizing ATTEC properties (e.g., potency, selectivity, pharmacokinetics) for therapeutic applications in mitochondrial disorders, metabolic diseases, and neurodegeneration. It represents the first-in-class mitochondrial ATTEC degrader [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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